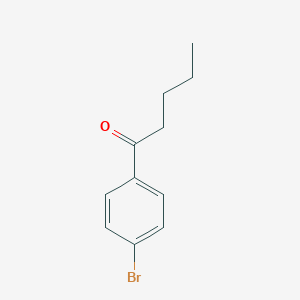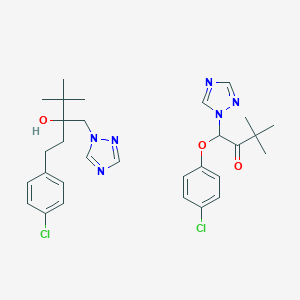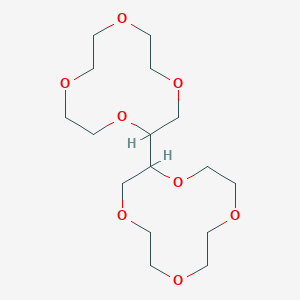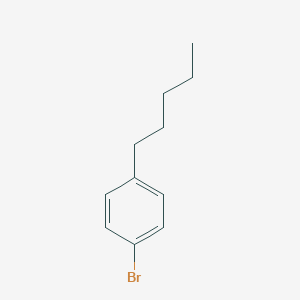
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the class of quinolone antibiotics. It has been extensively studied for its potential applications in the field of scientific research.
Applications De Recherche Scientifique
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit antibacterial activity against a wide range of gram-negative and gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. This leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been shown to have low toxicity and minimal effects on mammalian cells. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its broad-spectrum antibacterial activity. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one of the limitations of this compound is that it may exhibit cross-resistance with other quinolone antibiotics.
Orientations Futures
There are several potential future directions for the study of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. One potential direction is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another potential direction is the study of the compound's effects on bacterial biofilms, which are known to be highly resistant to antibiotics. Additionally, the compound's potential applications in the treatment of other infectious diseases, such as tuberculosis, could be explored.
Méthodes De Synthèse
The synthesis of 1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps. The first step involves the condensation of 3,5-dimethylpiperazine-1-carboxylic acid with 2,4-dichloro-5-fluoroquinoline in the presence of a base. The resulting intermediate is then reacted with tert-butyl 4-oxopiperidine-1-carboxylate to yield the final product.
Propriétés
Numéro CAS |
116162-85-7 |
|---|---|
Nom du produit |
1-Tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Formule moléculaire |
C20H26FN3O3 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
1-tert-butyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H26FN3O3/c1-11-8-23(9-12(2)22-11)17-7-16-13(6-15(17)21)18(25)14(19(26)27)10-24(16)20(3,4)5/h6-7,10-12,22H,8-9H2,1-5H3,(H,26,27) |
Clé InChI |
ZKXANRKOHXSTKC-UHFFFAOYSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
SMILES canonique |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
Synonymes |
1-tert-Butyl-7-(3,5-dimethyl-piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydr o-quinoline-3-carboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



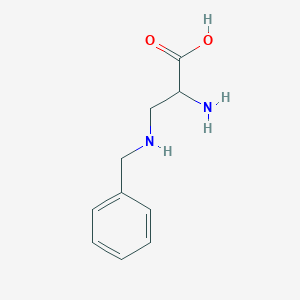
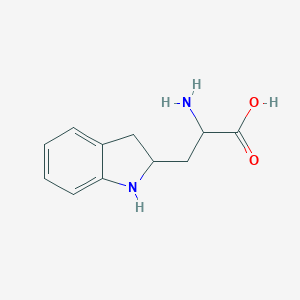
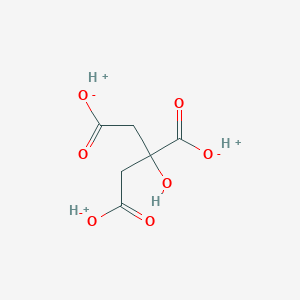


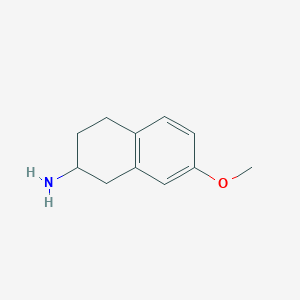

![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)

